Methyl 7-fluoroindoline-6-carboxylate
Description
Methyl 7-fluoroindoline-6-carboxylate is a fluorinated indoline derivative featuring a carboxylate ester group at position 6 and a fluorine substituent at position 6. Indolines are partially saturated analogs of indoles, characterized by a six-membered benzene ring fused to a five-membered nitrogen-containing ring with one double bond.
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
methyl 7-fluoro-2,3-dihydro-1H-indole-6-carboxylate |
InChI |
InChI=1S/C10H10FNO2/c1-14-10(13)7-3-2-6-4-5-12-9(6)8(7)11/h2-3,12H,4-5H2,1H3 |
InChI Key |
JRGDRESVBBPBRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(CCN2)C=C1)F |
Origin of Product |
United States |
Preparation Methods
Industrial Preparation of 7-Fluoroindole Intermediate
A patented industrial method for preparing 7-fluoroindole, a crucial precursor, involves the following steps:
| Step | Reagents and Conditions | Details | Yield/Product Purity |
|---|---|---|---|
| 1 | 2-fluorobenzene acid amide (0.3-0.7 molar part), tert-butyl acrylate (0.15-0.45 part), methylmercaptan ethyl acetoacetate (0.5-1 part), inert gas (helium or argon), 50-70 °C, stirring 500-1500 rpm, 15-24 hours ring-closure | Cyclization under inert atmosphere forms 7-fluoroindole crude product | Product rate: 54-61% depending on conditions |
| 2 | Hydrazine hydrate (3-7 parts), Raney nickel (0.2-0.4 parts), 40-65 °C, 5-7 hours hydrogenation | Reduction to 7-fluoroindole crude product | As above |
| 3 | Vacuum distillation (vacuum tightness ~50-60 Pa), macroporous resin separation | Purification of crude product | Separation rate: 80-89% |
Example Data from Embodiment 1:
- Raw material: 0.3 part 2-fluorobenzene acid amide
- Ring closure: 50 °C, 15 h, 500 rpm
- Hydrogenation: 40 °C, 5 h
- Crude product yield: 54%
- Purified product yield after distillation and resin separation: 84%
This method is characterized by mild reaction conditions, relatively high yield, and product purity, making it suitable for industrial scale-up.
Conversion of 7-Fluoroindole to this compound
While direct detailed protocols for this compound are less frequently reported, the general synthetic route involves:
- Functionalization of 7-fluoroindole at the 6-position to introduce a carboxylate group, often via electrophilic substitution or directed lithiation followed by carboxylation.
- Esterification to form the methyl ester.
- Reduction of the indole double bond to the indoline ring, commonly achieved by catalytic hydrogenation or chemical reduction (e.g., sodium borohydride).
A typical approach includes:
| Step | Reaction Type | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Electrophilic substitution or directed lithiation | n-Butyllithium or similar base, CO2 | Low temperature, inert atmosphere | Introduces carboxyl group at 6-position |
| 2 | Esterification | Methanol, acid catalyst | Reflux | Converts carboxylic acid to methyl ester |
| 3 | Reduction | Catalytic hydrogenation (e.g., Pd/C, H2) or NaBH4 | Mild conditions | Converts indole to indoline |
The presence of the fluorine atom at the 7-position influences the regioselectivity and reactivity, necessitating optimized conditions to avoid defluorination or side reactions.
Variations and Optimization
Research indicates that:
- The choice of protecting groups (e.g., tosyl protection of nitrogen) can facilitate selective functionalization and improve yields.
- Bromination and subsequent Suzuki-Miyaura coupling reactions have been employed in related indole derivatives to introduce substituents, which could be adapted for fluorinated analogs.
- Reaction conditions such as solvent, temperature, and catalysts significantly impact the yield and purity of this compound.
Comparative Data Table: Industrial Preparation Parameters for 7-Fluoroindole Precursor
| Embodiment | 2-Fluorobenzene Acid Amide (part) | Tert-butyl Acrylate (part) | Methylmercaptan Ethyl Acetoacetate (part) | Temp. for Ring Closure (°C) | Stirring Speed (rpm) | Ring Closure Time (h) | Hydrazine Hydrate (part) | Raney Nickel (part) | Hydrogenation Temp. (°C) | Hydrogenation Time (h) | Crude Product Yield (%) | Purified Product Yield (%) |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| 1 | 0.3 | 0.15 | 0.5 | 50 | 500 | 15 | 3 | 0.2 | 40 | 5 | 54 | 84 |
| 2 | 0.7 | 0.45 | 1 | 70 | 1500 | 24 | 7 | 0.4 | 65 | 7 | 58 | 89 |
| 3 | 0.5 | 0.2 | 0.7 | 60 | 1000 | 17 | 5 | 0.3 | 50 | 6 | 61 | 87 |
| 4 | 0.6 | 0.35 | 0.7 | 65 | 800 | 19 | 6 | 0.25 | 45 | 5.5 | 61 | 88 |
| 8 | 0.6 | 0.35 | 0.7 | 55 | 700 | 18 | 5 | 0.4 | 55 | 5 | 57 | 82 |
This table summarizes key parameters and yields from different embodiments of the industrial synthesis of 7-fluoroindole, which is a pivotal intermediate for this compound synthesis.
Research Findings and Discussion
- The industrial synthesis of 7-fluoroindole via cyclization and hydrogenation under inert atmosphere is well-established, providing a reliable precursor for further functionalization.
- Fluorine substitution at the 7-position enhances molecular stability and influences binding interactions in biological systems, which is critical for medicinal chemistry applications.
- The methyl esterification and reduction to indoline require careful optimization to preserve the fluorine substituent and achieve high purity.
- Literature reports indicate that functional group transformations on fluorinated indoles often employ protecting groups and selective halogenation strategies to improve regioselectivity and yield.
- The synthesis of this compound is thus a multi-step process combining industrially scalable methods for indole preparation with classical organic synthesis techniques for functionalization and reduction.
Scientific Research Applications
Methyl 7-fluoroindoline-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 7-fluoroindoline-6-carboxylate involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs include fluorinated indole and indoline esters, differing in substitution positions and saturation states:
Notes:
- Indoline vs. Indole: The partial saturation of indoline (vs.
- Positional Effects: The fluorine at position 7 in Methyl 7-fluoroindoline-6-carboxylate may sterically hinder interactions compared to fluorine at position 6 in indole analogs .
- Halogen Substitution: Brominated analogs (e.g., Methyl 7-bromo-1H-indole-6-carboxylate) exhibit higher molecular weights and distinct electronic properties compared to fluorinated derivatives .
Physicochemical Properties
While direct data for this compound are unavailable, inferences can be made:
- Lipophilicity: Fluorine’s electronegativity increases polarity but reduces lipophilicity compared to methyl or bromine substituents .

- Melting Points: Methyl esters of fluorinated indoles (e.g., 7-Methoxy-1H-indole-3-carboxylic acid, MW 191.18) typically exhibit melting points >190°C, suggesting high crystallinity .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Methyl 7-fluoroindoline-6-carboxylate to minimize side reactions?
- Methodological Answer : Reaction optimization should focus on controlling temperature, solvent polarity, and catalyst selection. For indole derivatives like this compound, trifluoroacetic acid (TFA) or Lewis acids (e.g., ZnCl₂) are often used to stabilize intermediates. Reaction progress should be monitored via TLC or HPLC to detect byproducts early. Adjusting stoichiometry of fluorinating agents (e.g., Selectfluor®) can improve regioselectivity. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the target compound .
Q. What spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm proton environments and carbonyl/fluorine substituents.
- X-ray Crystallography : Use SHELXL for structure refinement, especially to resolve ambiguities in fluorine positioning. Hydrogen-bonding patterns can be analyzed using Mercury software .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns consistent with the indoline backbone .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC every 24 hours. For temperature-sensitive intermediates, lyophilization or storage under inert gas (N₂/Ar) is advised. FT-IR can track functional group integrity (e.g., ester carbonyl at ~1700 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Compare B3LYP/6-31G(d) optimized geometries with experimental X-ray data to identify discrepancies in bond angles or fluorine hybridization.
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe reaction mechanisms (e.g., nucleophilic aromatic substitution vs. radical pathways).
- Cross-Validation : Pair computational results with empirical Hammett plots or Marcus theory analyses to reconcile electronic effects .
Q. How can hydrogen-bonding networks in this compound crystals inform supramolecular assembly design?
- Methodological Answer : Perform graph set analysis (e.g., Etter’s rules) on X-ray data to classify motifs like R₂²(8) rings or C(4) chains. Fluorine’s electronegativity often disrupts classical O–H···O bonds, favoring C–H···F interactions. Use Mercury to visualize π-stacking and quantify intermolecular distances (<3.5 Å for significant interactions) .
Q. What experimental designs are suitable for evaluating the compound’s biological activity while minimizing false positives?
- Methodological Answer :
- Dose-Response Curves : Test concentrations spanning 0.1–100 μM, with triplicate assays (e.g., MTT for cytotoxicity). Include positive controls (e.g., doxorubicin) and vehicle-only blanks.
- Off-Target Screening : Use kinase profiling panels or thermal shift assays to identify non-specific binding.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
Q. How can researchers leverage structure-activity relationship (SAR) studies to modify this compound for enhanced selectivity?
- Methodological Answer :
- Analog Synthesis : Replace the methyl ester with ethyl or tert-butyl groups to probe steric effects. Introduce electron-withdrawing groups (e.g., –NO₂) at position 5 to modulate electronic density.
- Biological Testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., enzyme inhibition).
- QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent parameters (σ, π) with activity .
Q. What computational approaches predict the compound’s behavior in novel reaction environments (e.g., photoredox catalysis)?
- Methodological Answer :
- TD-DFT : Calculate UV-Vis spectra to identify absorption maxima for photoexcitation.
- Electrostatic Potential Maps : Use Gaussian to visualize nucleophilic/electrophilic hotspots.
- Machine Learning : Train models on PubChem data (e.g., reaction yields under varied conditions) to recommend optimal catalysts or solvents .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

